CDK8/19-IN-52h chemical structure and molecular weight
CDK8/19-IN-52h chemical structure and molecular weight
An In-Depth Technical Guide to CDK8/19-IN-52
Introduction
Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of gene transcription, acting as a molecular switch within the Mediator complex.[1][2] This complex serves as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby controlling the expression of a vast array of genes involved in development, differentiation, and cellular homeostasis.[3][4] Dysregulation of CDK8/19 activity has been implicated in various diseases, most notably in cancer, where it can drive oncogenic gene expression programs.[1][5] This has spurred the development of selective inhibitors to probe the therapeutic potential of targeting these kinases.
CDK8/19-IN-52, also referred to as 52h in some literature, is a potent and selective dual inhibitor of CDK8 and CDK19.[6] Its development has provided the research community with a powerful chemical tool to investigate the biological functions of these kinases and to explore their therapeutic tractability. This guide provides a comprehensive technical overview of CDK8/19-IN-52, detailing its chemical properties, mechanism of action, biological activity, and practical applications for researchers in drug discovery and chemical biology.
Part 1: Physicochemical Properties of CDK8/19-IN-52
A thorough understanding of the physicochemical properties of a small molecule inhibitor is fundamental to its application in both in vitro and in vivo settings. CDK8/19-IN-52 is a complex heterocyclic molecule with a molecular weight of 430.5 g/mol .[7]
| Property | Value | Source |
| Molecular Weight | 430.50 g/mol | [6] |
| Chemical Formula | C₁₉H₁₈N₄O₄S₂ | [7][8] |
| IUPAC Name | 8-[[6-(2-methoxyethylcarbamoyl)-3-pyridinyl]oxy]-4,5-dihydrothieno[3,4-g][6]benzothiazole-6-carboxamide | [8] |
| SMILES | COCCNC(=O)C1=NC=C(C=C1)OC2=C3C(=C(S2)C(=O)N)CCC4=C3SN=C4 | [7][8] |
| CAS Number | 1818427-07-4 | [6][7] |
Part 2: Mechanism of Action and Biological Activity
CDK8/19-IN-52 exerts its biological effects through the potent and selective inhibition of the kinase activity of CDK8 and CDK19. These kinases are components of the CDK module of the Mediator complex, which also includes Cyclin C and MED12.[4] The CDK module can associate with the larger Mediator complex to regulate transcription.
The inhibitory activity of CDK8/19-IN-52 is exceptionally high, with IC50 values of 0.46 nM for CDK8 and 0.99 nM for CDK19.[6][7] This potent inhibition leads to a downstream modulation of gene expression. For instance, in prostate cancer cells, inhibition of CDK8/19 has been shown to alter the expression of genes that regulate the G1/S transition of the cell cycle.[5] This disruption of the normal cell cycle can lead to a DNA damage response and subsequent cell death, highlighting a potential therapeutic avenue.[5]
Caption: Simplified signaling pathway of CDK8/19 in transcriptional regulation and its inhibition by CDK8/19-IN-52.
Part 3: In Vitro and In Vivo Efficacy
The efficacy of CDK8/19-IN-52 has been demonstrated in a variety of preclinical models. Its potent enzymatic inhibition translates to cellular anti-proliferative activity across a range of cancer cell lines, with GI50 values in the nanomolar range for colon, multiple myeloma, acute myelogenous leukemia (AML), and lung cancer cells.[6][7]
While highly selective for CDK8 and CDK19, some off-target activity has been noted at higher concentrations. For example, at a concentration of 1 µM, CDK8/19-IN-52 shows over 50% inhibition of other kinases such as GSK3β, PLK1, and ROCK1.[6][7] This underscores the importance of using the inhibitor at appropriate concentrations to ensure target-specific effects in experimental settings.
In vivo studies have also demonstrated the anti-tumor activity of CDK8/19-IN-52.[6][7] Oral administration of the compound to mice bearing human hematopoietic and lymphoid cancer cell xenografts resulted in significant suppression of tumor growth.[6][7] This indicates that CDK8/19-IN-52 possesses favorable pharmacokinetic properties that allow for effective systemic exposure and target engagement in a whole-animal model.
Part 4: Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of CDK8/19-IN-52 against its target kinases. The causality behind these steps is to ensure a robust and reproducible measurement of enzyme inhibition.
Materials:
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Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzyme complexes.
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Kinase substrate (e.g., a peptide with a phosphorylation site recognized by CDK8/19).
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CDK8/19-IN-52 (dissolved in DMSO).
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ATP (adenosine triphosphate).
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Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
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384-well assay plates.
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Plate reader capable of luminescence detection.
Procedure:
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Compound Preparation:
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Perform a serial dilution of CDK8/19-IN-52 in DMSO. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 µM to 0.01 nM). The use of DMSO is critical for solubilizing the compound.
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Further dilute the compound in the kinase assay buffer. This step is to minimize the final DMSO concentration in the assay, which can affect enzyme activity.
-
-
Enzyme and Substrate Preparation:
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Dilute the recombinant CDK8/Cyclin C or CDK19/Cyclin C to the desired concentration in the kinase assay buffer. The enzyme concentration should be in the linear range of the assay.
-
Prepare a solution of the kinase substrate and ATP in the assay buffer. The ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibition is accurately measured.
-
-
Assay Reaction:
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Add the diluted CDK8/19-IN-52 or DMSO (as a vehicle control) to the wells of the 384-well plate.
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Add the enzyme solution to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme. This pre-incubation step is crucial for inhibitors with slow binding kinetics.
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Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear phase.
-
-
Detection and Data Analysis:
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Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is then converted into a luminescent signal.
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Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Conclusion
CDK8/19-IN-52 is a highly potent and selective dual inhibitor of CDK8 and CDK19, making it an invaluable tool for studying the roles of these transcriptional kinases in health and disease. Its well-characterized chemical and biological properties, coupled with its demonstrated in vivo efficacy, position it as a lead compound for further preclinical and potentially clinical development. For researchers, CDK8/19-IN-52 offers a means to dissect the intricate mechanisms of transcriptional regulation and to explore novel therapeutic strategies for cancers and other diseases driven by aberrant CDK8/19 activity.
References
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Urasaki, Y., et al. (2020). CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. Cancer Science, 111(11), 4169-4180. [Link]
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ResearchGate. Chemical structures of CDK8/19 inhibitors. [Link]
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Vlahos, C. J., et al. (2024). CDK8/19 inhibition triggers a switch from mitosis to endomitosis in cord blood megakaryocytes. British Journal of Haematology. [Link]
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PubChem. Cdk8/19-IN-1. [Link]
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Bancerek, J., et al. (2019). The Cdk8/19-cyclin C transcription regulator functions in genome replication through metazoan Sld7. PLoS Genetics, 15(1), e1007899. [Link]
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Morris, E. J., et al. (2022). CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. Journal of Clinical Investigation, 132(16), e158593. [Link]
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Chen, Y., et al. (2021). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic Acids Research, 49(12), 6847-6863. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CDK8/19 inhibition triggers a switch from mitosis to endomitosis in cord blood megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cdk8/19-cyclin C transcription regulator functions in genome replication through metazoan Sld7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 8. Cdk8/19-IN-1 | C19H18N4O4S2 | CID 126511854 - PubChem [pubchem.ncbi.nlm.nih.gov]
